thermodynamic properties of 2-Allyl-2-methyl-1,3-propanediol
thermodynamic properties of 2-Allyl-2-methyl-1,3-propanediol
An In-depth Technical Guide to the Thermodynamic Properties of 2-Allyl-2-methyl-1,3-propanediol
Abstract
This technical guide provides a comprehensive analysis of the (CAS 25462-37-7), a functionalized diol with potential applications in polymer synthesis and specialty chemicals. A critical review of available data reveals a significant gap in experimentally determined thermodynamic parameters for this specific compound. To address this, this guide establishes a scientifically grounded framework by presenting established data for the closely related analogue, 2-methyl-1,3-propanediol, as a baseline. We then delineate the critical experimental methodologies—Differential Scanning Calorimetry and Combustion Calorimetry—required to definitively characterize the thermodynamic landscape of 2-Allyl-2-methyl-1,3-propanediol. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of a compound's thermal behavior for process design, safety assessment, and material science applications.
Introduction: The Significance of Thermodynamic Properties
2-Allyl-2-methyl-1,3-propanediol is a bifunctional molecule featuring two primary hydroxyl groups for esterification or urethane formation and an allyl group for subsequent cross-linking or functionalization.[1] This unique structure makes it a promising monomer or building block in the synthesis of advanced polymers, coatings, and resins. The thermodynamic properties of such a monomer are not merely academic; they are fundamental to every stage of its lifecycle, from synthesis and purification to polymerization and final application performance.
A quantitative understanding of properties such as enthalpy of formation, heat capacity, and phase change energetics is critical for:
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Process Safety and Hazard Analysis: Predicting exothermic potential and thermal stability to prevent runaway reactions.
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Reaction Engineering: Designing and optimizing synthesis and polymerization reactors, including energy balance calculations.
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Purification and Separation: Developing efficient distillation and crystallization processes based on vapor pressure and enthalpy of vaporization.
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Material Science: Correlating molecular-level energetics with the macroscopic properties of the resulting polymers, such as thermal stability and mechanical performance.
This guide addresses the current informational void by providing a logical, data-driven path toward the complete thermodynamic characterization of this compound.
State of Current Knowledge: A Data-Deficient Landscape
As of early 2026, a thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined thermodynamic data for 2-Allyl-2-methyl-1,3-propanediol. While commercial suppliers provide basic physical properties, core thermodynamic values remain uncharacterized.[1]
To establish a predictive baseline, it is instructive to examine the known properties of a close structural analogue, 2-methyl-1,3-propanediol (MPD) (CAS 2163-42-0). MPD shares the same propanediol backbone but features a methyl group in place of the allyl group. This substitution allows us to anticipate the thermodynamic influence of the C=C double bond in the target molecule.
Reference Data: Thermodynamic Properties of 2-Methyl-1,3-propanediol
Data for 2-methyl-1,3-propanediol is available from sources such as the National Institute of Standards and Technology (NIST) Chemistry WebBook and other chemical data repositories.[2][3] These values, summarized in the table below, serve as the most reliable reference point for estimation and comparison.
| Thermodynamic Property | Value | Units | Source Type | Reference |
| Enthalpy of Vaporization (ΔvapH°) | 73.6 ± 0.2 | kJ/mol | Experimental | [2] |
| Enthalpy of Formation (ΔfH°gas) | -435.63 | kJ/mol | Calculated | [3] |
| Gibbs Free Energy of Formation (ΔfG°) | -293.28 | kJ/mol | Calculated | [3] |
| Enthalpy of Fusion (ΔfusH°) | 10.77 | kJ/mol | Calculated | [3] |
| Boiling Point (at reduced pressure) | 123-125 °C at 20 mmHg | °C | Experimental | |
| Melting Point | -91 | °C | Experimental |
Expert Insight: The presence of the allyl group (C3H5) in place of the methyl group (CH3) is expected to make the enthalpy of formation of 2-Allyl-2-methyl-1,3-propanediol less negative (a lower magnitude of released energy upon formation) than that of MPD. This is because the C=C double bond is a higher energy state compared to C-C single bonds. Similarly, the increased molecular weight and van der Waals forces should lead to a higher boiling point and enthalpy of vaporization.
Proposed Experimental Protocols for Full Thermodynamic Characterization
To remedy the data deficiency, a systematic experimental approach is required. The following protocols describe the essential experiments to measure the key .
Workflow for Comprehensive Thermodynamic Analysis
The logical flow of experimentation ensures that data from one technique informs the next, creating a self-validating system.
Caption: Fig 1. Experimental workflow for thermodynamic characterization.
Protocol 1: Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHfus), glass transition temperature (Tg), and specific heat capacity (Cp) of 2-Allyl-2-methyl-1,3-propanediol.
Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of high-purity (>98%) 2-Allyl-2-methyl-1,3-propanediol into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidation.
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Thermal Program (Heat-Cool-Heat Cycle):
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Segment 1 (Initial Heating): Equilibrate the sample at -120°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 50°C). This step removes any prior thermal history.
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Segment 2 (Controlled Cooling): Cool the sample at a controlled rate (e.g., 10°C/min) back to -120°C. This will reveal crystallization (exotherm) or glass transition behavior.
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Segment 3 (Data Acquisition Heating): Heat the sample again at 10°C/min to 50°C. This second heating scan provides a clean measurement of the glass transition, crystallization (if amorphous), and melting (endotherm).
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Heat Capacity (Cp) Measurement: Perform a separate experiment using a sapphire standard to calibrate the heat flow signal. Run the sample through the same temperature program to determine its specific heat capacity as a function of temperature.
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Data Analysis:
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Tm: The peak temperature of the melting endotherm.
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ΔHfus: The integrated area of the melting endotherm (in J/g).
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Tg: The midpoint of the step change in the heat flow curve during the second heating scan.
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Cp: Calculated from the heat flow data relative to the sapphire standard.
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Trustworthiness Check: The consistency of Tm and ΔHfus across multiple samples and varying heating rates (e.g., 5, 10, and 20°C/min) validates the results. The absence of mass loss, confirmed by pre- and post-DSC sample weighing, ensures that the observed transitions are not due to degradation.
Protocol 2: Enthalpy of Formation via Combustion Calorimetry
Objective: To determine the standard enthalpy of formation (ΔfH°) of 2-Allyl-2-methyl-1,3-propanediol in its standard state (liquid or solid at 298.15 K).
Methodology:
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Calorimeter Calibration: Determine the energy equivalent (εcal) of the constant-volume (bomb) calorimeter by combusting a certified standard reference material (e.g., benzoic acid) under identical conditions.
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Sample Preparation:
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Accurately weigh (~0.5-1.0 g) of the liquid diol into a quartz crucible.
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Place the crucible inside the high-pressure oxygen bomb.
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Attach a cotton fuse of known mass and energy of combustion, ensuring it is in contact with the sample.
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Combustion:
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Seal the bomb and pressurize it with high-purity oxygen (e.g., 30 atm).
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Submerge the bomb in a precisely known mass of water in the calorimeter's insulated vessel.
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Allow the system to reach thermal equilibrium, recording the initial temperature (Ti).
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Ignite the sample via the fuse and record the temperature change until a final, stable temperature (Tf) is reached.
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Analysis and Calculation:
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The raw data yields the change in internal energy for the combustion reaction (ΔcombU°).
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Corrections are applied for the combustion of the fuse and the formation of nitric acid (from residual N2 in the bomb).
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The standard enthalpy of combustion (ΔcombH°) is calculated from ΔcombU° using the relation: ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in moles of gas in the combustion equation.
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The standard enthalpy of formation (ΔfH°) of the compound is then calculated using Hess's Law, based on the balanced combustion reaction and the known standard enthalpies of formation of CO2(g) and H2O(l).
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Causality and Expertise: This method is the gold standard for determining the enthalpy of formation for organic compounds. The choice of a constant-volume bomb is critical because it ensures that all energy released is transferred as heat, which is precisely measured by the temperature rise of the surrounding water. The subsequent conversion to enthalpy accounts for the pressure-volume work that would occur in a constant-pressure process.
Anticipated Results and Impact
The successful execution of these protocols will yield the first-ever complete and experimentally validated set of core thermodynamic properties for 2-Allyl-2-methyl-1,3-propanediol. This data will enable precise chemical process modeling, enhance safety protocols for its storage and handling, and provide a foundation for computational studies aimed at predicting the properties of polymers derived from it. By bridging this critical data gap, researchers and developers can unlock the full potential of this versatile chemical building block.
References
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Propane-1,3-diol, 2-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Chemical Properties of Propane-1,3-diol, 2-methyl- (CAS 2163-42-0). Cheméo. [Link]
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2-METHYL-1,3-PROPANEDIOL. Ataman Kimya. [Link]
